1,3-Bis(1-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-phenylethyl)urea is an organic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which consists of two phenylethyl groups attached to a urea moiety. The presence of these phenylethyl groups imparts specific chemical properties that make this compound a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylethyl)urea can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylethylamine with phosgene, followed by the addition of another equivalent of 1-phenylethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted urea compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Research has explored the biological activity of 1,3-Bis(1-phenylethyl)urea, including its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: The compound’s potential therapeutic properties are being studied, particularly in the context of drug development for diseases such as cancer and neurodegenerative disorders.
Industry: This compound is used as a corrosion inhibitor for carbon steel in acidic environments, demonstrating its practical applications in industrial settings
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-phenylethyl)urea varies depending on its application. As a corrosion inhibitor, the compound adsorbs onto the surface of carbon steel, forming a protective layer that prevents corrosion. This adsorption process follows the Langmuir adsorption isotherm and is exothermic in nature . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(1-phenylethyl)urea can be compared to other similar compounds, such as:
1,3-Bis(1-phenylpropan-2-yl)urea: This compound has a similar structure but with a different substitution pattern on the phenylethyl groups.
1,3-Phenylene-based symmetrical bis(urea-1,2,3-triazole) hybrids: These compounds have been studied for their antimicrobial properties and potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
86918-15-2 |
---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1,3-bis(1-phenylethyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
DECSQLJEZMEBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.